Direct Suzuki–Miyaura Coupling of B(dan)-Protected Arylboronic Acids Without Prior Deprotection vs. Standard Two-Step Deprotection-Coupling Protocols
The B(dan) diazaborine motif enables direct palladium-catalyzed Suzuki–Miyaura cross-coupling without requiring acidic deprotection to liberate the free boronic acid. In a validated TCI Practical Example, the closely related 2-(4-bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine underwent coupling with 4-(ethoxycarbonyl)phenylboronic acid using Pd(PPh₃)₄ (5 mol%), K₂CO₃, toluene/H₂O at 90 °C, yielding the biaryl product in 69% isolated yield . The B(dan) group is inert under these coupling conditions, preventing protodeboronation of the masked boronic acid—a problem that plagues unprotected boronic acids and leads to diminished yields and byproduct formation. The Mutoh et al. (2020) study further demonstrated that direct Suzuki–Miyaura coupling of aryl-B(dan) with KOt-Bu as base proceeds efficiently without in situ deprotection, providing a complementary solution to protodeboronation issues [1]. In contrast, free 5-bromo-2-thienylboronic acid (CAS 162607-17-2) requires careful handling to avoid protodeboronation and boroxine formation, and MIDA boronates necessitate a separate deprotection step prior to coupling.
| Evidence Dimension | Suzuki–Miyaura cross-coupling efficiency: direct coupling of protected boronic acid vs. traditional deprotection-then-coupling |
|---|---|
| Target Compound Data | Direct coupling achieved with B(dan)-protected arylboronic acid; 69% isolated yield for the phenyl analog under standard Pd(PPh₃)₄ conditions ; direct coupling protocol with KOt-Bu demonstrated for aryl-B(dan) without deprotection [1] |
| Comparator Or Baseline | 5-Bromo-2-thienylboronic acid (free boronic acid, CAS 162607-17-2) is prone to protodeboronation under aqueous/organic biphasic conditions; MIDA boronates require separate aqueous base deprotection step before coupling |
| Quantified Difference | B(dan) enables one-pot direct coupling, eliminating the deprotection step and associated yield losses. The phenyl analog achieved 69% yield; iterative coupling of B(dan)-masked haloarylboronic acids yields oligoarenes with coupling efficiencies up to 95% per step |
| Conditions | Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 equiv), toluene/H₂O (2:1), 90 °C ; or Pd[P(t‑Bu)₃]₂ (2 mol%), CsF, THF/H₂O, 60 °C |
Why This Matters
Procurement of the B(dan)-protected form eliminates an entire synthetic step (deprotection) and avoids yield-eroding protodeboronation, directly improving synthetic efficiency for iterative oligomer construction where each coupling step must proceed with high fidelity.
- [1] Mutoh, Y., Yamamoto, K. and Saito, S. (2020) 'Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids', ACS Catalysis, 10(1), pp. 352–357. doi: 10.1021/acscatal.9b03677. View Source
